N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
This compound features a cyclopenta[d]pyrimidine core fused with a piperidine-4-carboxamide scaffold, modified by a 4-fluorobenzenesulfonyl substituent. The piperidine-carboxamide linker likely facilitates solubility and target engagement.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-4-6-15(7-5-14)28(26,27)24-10-8-13(9-11-24)19(25)23-18-16-2-1-3-17(16)21-12-22-18/h4-7,12-13H,1-3,8-11H2,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOCIPBJHCXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves multiple steps, including the formation of the cyclopenta[d]pyrimidine core and the subsequent attachment of the fluorobenzenesulfonyl and piperidine carboxamide groups. The synthetic routes typically involve cyclocondensation reactions, which are carried out under controlled conditions using specific reagents and catalysts . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the cyclopenta[d]pyrimidine core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . Its unique structure allows it to modulate biological processes, making it a candidate for drug development. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating downstream signaling pathways . This interaction can lead to various biological effects, including changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
- 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2g) Core Structure: Pyrrolo[2,3-d]pyrimidine (vs. cyclopenta[d]pyrimidine in the target compound). Substituents: Sulfamoylphenylamino group at position 2; dimethylcarboxamide at position 4. Molecular Weight: 428.18 g/mol (HRMS) . Key Differences: The pyrrolo core has a five-membered ring system (vs. The sulfamoyl group (SO₂NH₂) may confer distinct solubility and hydrogen-bonding properties compared to the 4-fluorobenzenesulfonyl (SO₂C₆H₄F) group .
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide (Compound 26) Core Structure: Pyrrolo[2,3-d]pyrimidine. Substituents: Trifluoromethoxybenzyl group on the piperidine-carboxamide. Molecular Weight: 435.18 g/mol (LC-MS) . Key Differences: The trifluoromethoxy group (CF₃O) enhances lipophilicity and metabolic resistance compared to the target compound’s fluorobenzenesulfonyl group. This analog also lacks the cyclopenta ring, reducing steric bulk .
Kinase-Targeting Piperidine-Carboxamide Derivatives
- AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) Core Structure: Pyrrolo[2,3-d]pyrimidine with a chiral hydroxypropyl substituent. Activity: Potent Akt kinase inhibitor (IC₅₀ = 3–50 nM), orally bioavailable . Comparison: The target compound’s 4-fluorobenzenesulfonyl group replaces AZD5363’s 4-chlorophenyl-hydroxypropyl chain. This substitution may alter kinase selectivity or pharmacokinetics due to differences in electronic effects (F vs. Cl) and sulfonyl vs. hydroxypropyl polarity .
Cyclopenta[d]pyrimidine Derivatives
- BI81587 (2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide) Core Structure: Cyclopenta[d]pyrimidine with a sulfanyl linker. Substituents: Dimethylaminopropyl and ethoxyphenyl groups. Molecular Weight: 430.56 g/mol . The ethoxyphenyl group may enhance membrane permeability compared to the fluorobenzenesulfonyl moiety .
Trifluoromethyl-Pyrimidine Analogs
- N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Core Structure: Piperidine-4-carboxamide linked to a trifluoromethyl-pyrimidine. Substituents: Phenoxyphenyl group. Molecular Formula: C₂₃H₂₁F₃N₄O₂ . Comparison: The trifluoromethyl group (CF₃) provides strong electron-withdrawing effects, differing from the target compound’s fluorobenzenesulfonyl group. The phenoxyphenyl substituent may increase π-π stacking interactions in hydrophobic pockets .
Pharmacological Implications
The target compound’s 4-fluorobenzenesulfonyl group may enhance metabolic stability compared to sulfamoyl or sulfanyl analogs . Its cyclopenta[d]pyrimidine core could offer improved steric complementarity to certain kinase ATP-binding pockets over pyrrolo[2,3-d]pyrimidines . However, the absence of a hydroxypropyl or trifluoromethoxy chain (as in AZD5363 or Compound 26) might reduce oral bioavailability . Further studies are required to validate its kinase selectivity and ADME profile.
Biological Activity
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyclopenta[d]pyrimidine core with a piperidine moiety and a sulfonyl group, which contributes to its biological activity. Its molecular formula is C19H23N5O2S, with a molecular weight of approximately 373.48 g/mol. The presence of functional groups such as sulfonamide enhances its interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It is believed to inhibit key enzymes involved in disease pathways, particularly in cancer and neurodegenerative disorders.
- Receptor Interaction : The compound may interact with specific receptors within the cellular environment, influencing various signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro Studies : Various derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes critical in various physiological processes:
- Acetylcholinesterase (AChE) : Compounds containing piperidine moieties have demonstrated strong inhibitory activity against AChE, which is vital for neurotransmission .
- Urease Inhibition : Some derivatives have shown potent urease inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria.
Study 1: Antibacterial Screening
A study conducted on synthesized piperidine derivatives revealed that those with sulfonyl groups exhibited significant antibacterial activity. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM against various bacterial strains .
| Compound ID | Bacterial Strain | IC50 Value (µM) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 2.14 |
| 7n | Escherichia coli | 3.00 |
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, compounds derived from the piperidine framework were assessed for their ability to inhibit AChE and urease:
| Compound ID | Enzyme | IC50 Value (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 0.85 |
| 7p | Urease | 1.50 |
Pharmacological Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Antibacterial Agents : Due to its efficacy against pathogenic bacteria.
- Neuroprotective Drugs : As an AChE inhibitor, it may be useful in treating neurodegenerative diseases like Alzheimer's.
- Cancer Therapeutics : Its enzyme inhibition properties could be explored for anticancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
